Pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Description
Properties
CAS No. |
1895300-97-6 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H,11,12) |
InChI Key |
CLKCQNBTGUXMRZ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C(C2=C1)C(=O)O |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[1,2-a]pyrazine-4-carboxylic Acid
- Structural Difference : The carboxylic acid group is at position 4 (CAS 158945-91-6) instead of position 1.
- Properties: Exhibits distinct electronic and steric effects due to altered substitution patterns.
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
- Structure : Features a diketone moiety at positions 1 and 3.
- Bioactivity :
- Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione demonstrates potent antifungal activity against Candida spp. and Fusarium oxysporum, with antioxidant properties .
- Comparative studies show superior antifungal efficacy over pyrrolo[1,2-a]pyrazine-1-carboxylic acid derivatives, likely due to enhanced electrophilicity from the dione group .
Pyrrolo[1,2-a]quinoxaline Derivatives
- Structural Difference : Incorporates a benzene ring fused to the pyrazine moiety.
- Bioactivity: C-4 alkylpiperazine-substituted analogs act as selective serotonin receptor agonists . Anti-tuberculosis and anticancer activities are prominent in hydrazide and hydrazino derivatives .
- Synthetic Flexibility: Achieved via multicomponent reactions with 1,2-diaminobenzene, enabling diverse functionalization .
This compound
- Route : Methyl pyrrole-2-carboxylate → N-alkylation → cyclization .
- Regioselectivity : Substituents at C1/C3 influence electrophilic acetylation/formylation outcomes (e.g., C6 vs. C8 selectivity) .
Pyrrolo[1,2-a]quinoxalines
- Multicomponent Synthesis: 1,2-Diaminobenzene + acetylenedicarboxylates + ethyl bromopyruvate → annelated derivatives .
Key Research Findings
- Antifungal Superiority : Pyrrolo[1,2-a]pyrazine-1,4-diones outperform fluconazole against multidrug-resistant Candida spp. (MIC₉₀: 2–8 µg/mL) .
- SAR Insights: Anti-inflammatory activity in aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones correlates with electron-withdrawing substituents on the aryl group .
- Regiodivergent Reactivity : C6-acetylation dominates in methyl-substituted pyrrolo[1,2-a]pyrazines, while C8 is favored in aryl-substituted analogs .
Preparation Methods
Multi-step Synthesis Starting from Acrylic Acid (Patent Method)
One well-documented synthetic route involves a multi-step sequence starting from acrylic acid, bromine, ammonia, methylglyoxal, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as key reagents. This method was detailed in a patent describing the preparation of pyrazine carboxylic acid derivatives, including this compound, with the following key steps:
| Step | Reaction Description | Conditions | Intermediate/Product |
|---|---|---|---|
| S1 | Bromination of acrylic acid in dichloromethane to form a brominated intermediate | 20-30 °C, slow bromine addition over 10-20 min, then 30-50 °C stirring for 1.5-2.5 h | Intermediate (II) |
| S2 | Reaction of Intermediate (II) with ammonia in dehydrated alcohol | Room temperature, 5-7 h | Intermediate (III) |
| S3 | Reaction of Intermediate (III) with methylglyoxal in dehydrated alcohol under reflux | Reflux for 3-5 h | Intermediate (IV) |
| S4 | Oxidative cyclization of Intermediate (IV) with DDQ in dichloromethane under reflux | 8-15 h reflux | This compound |
- After bromination, the mixture is washed with saturated sodium chloride solution and crystallized at 0 °C.
- The final product is isolated by acidifying the organic phase to pH 2, filtering, washing, and drying.
- The molar ratio of acrylic acid to bromine is typically 1:1.0–1.5.
- The process yields the target compound with good purity and yield.
This method is advantageous due to the availability of starting materials and the relatively mild reaction conditions, although it requires careful control of temperature and reaction times at each step.
Pyrrole Annulation onto Diketopiperazine Precursors
An alternative and innovative approach involves constructing the pyrrole ring onto an intact diketopiperazine (DKP) scaffold, which is closely related to the pyrazine ring system. This method has been explored to synthesize pyrrolopyrazinone derivatives, which are structurally related to this compound.
Key features of this method include:
- Starting from a diketopiperazine precursor, a mild aldol condensation is performed with protected β-dicarbonyl or alkynyl aldehyde substrates.
- The aldol condensation products undergo cyclization via pyrrole annulation, catalyzed either by protic acids (e.g., camphor sulfonic acid) or gold-based Lewis acids.
- This sequence allows late-stage heterocycle annulation, offering synthetic flexibility and access to diverse substituted pyrrolopyrazinones.
| Step | Reaction Description | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Aldol condensation of bisacetoxy-DKP with protected β-dicarbonyl or alkynyl aldehyde | Mild base (Cs2CO3), DMF, ambient temperature | Aldol condensation product |
| 2 | Pyrrole annulation by acid-catalyzed cyclization | Protic acid (CSA) in refluxing toluene or gold Lewis acid catalysis | Pyrrolopyrazinone derivative |
- The aldol condensation proceeds efficiently under mild conditions, producing mainly the Z-isomer.
- Pyrrole annulation under protic acid catalysis gives moderate yields; however, gold Lewis acid catalysis improves cyclization efficiency, especially for alkynyl substrates.
- This approach enables the synthesis of substituted pyrrolopyrazinones, expanding the chemical space accessible for medicinal chemistry applications.
- Challenges include the availability of protected β-dicarbonyl precursors and stability of certain intermediates during purification.
Comparative Analysis of Preparation Methods
| Aspect | Acrylic Acid Multi-step Synthesis | Pyrrole Annulation on DKP |
|---|---|---|
| Starting Materials | Acrylic acid, bromine, ammonia, methylglyoxal, DDQ | Diketopiperazine, protected β-dicarbonyl or alkynyl aldehydes |
| Reaction Type | Sequential halogenation, amination, condensation, oxidative cyclization | Aldol condensation followed by acid-catalyzed pyrrole annulation |
| Reaction Conditions | Mild temperatures (0–50 °C), reflux, organic solvents | Mild base catalysis, protic or Lewis acid catalysis, reflux |
| Yield and Purity | Good yields, well-established isolation | Moderate to good yields, dependent on substrate and catalyst |
| Synthetic Flexibility | Limited to specific substituents | High, allows diverse substitutions |
| Complexity | Multi-step but straightforward | Requires precursor preparation and catalyst optimization |
| Scalability | Suitable for scale-up | Potentially scalable but requires catalyst handling |
Summary of Research Findings
- The acrylic acid-based method provides a reliable route to this compound using commercially available reagents and well-defined reaction steps, suitable for industrial application.
- The DKP-based pyrrole annulation method offers synthetic versatility and access to substituted derivatives, valuable for drug discovery and structural diversification.
- Catalysis choice (protic acid vs. gold Lewis acid) significantly affects cyclization efficiency in the DKP method.
- Both methods require careful control of reaction conditions to optimize yields and purity.
Q & A
Q. What are the common synthetic routes for pyrrolo[1,2-a]pyrazine-1-carboxylic acid derivatives?
Methodological Answer:
- One-step synthesis : React 2-(acylethynyl)pyrroles with propargylamine, followed by base-catalyzed (e.g., Cs₂CO₃) intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine core .
- Catalyst-free one-pot synthesis : Combine bromopyruvate derivatives with pyrrole precursors under mild conditions, enabling efficient cyclization without metal catalysts .
- Palladium-catalyzed C6 arylation : Functionalize the core structure using aryl bromides and palladium catalysts to create diverse derivatives for structure-activity studies .
Q. Which analytical techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- NMR and FT-IR : Confirm regiochemistry and functional groups (e.g., carboxylic acid moieties) .
- GC-MS : Identify volatile derivatives and assess purity, particularly for hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones .
- HPLC : Purify bioactive compounds (e.g., antimicrobial agents) and validate stereochemical integrity .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during pyrrolo[1,2-a]pyrazine synthesis?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure nitrones or cyclopropane diesters to direct stereochemistry during cyclization, as demonstrated in pyrrolo[1,2-a]indole syntheses .
- Solvent and base selection : Polar solvents (e.g., pyridine) enhance stereospecific decarboxylation in quinazoline derivatives, reducing racemization .
- Catalyst tuning : Adjust palladium ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) to influence regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in spectral data for pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Multi-technique validation : Cross-reference NMR (¹H/¹³C), FT-IR, and high-resolution MS to distinguish between structural isomers (e.g., hexahydro vs. dihydro derivatives) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
- Crystallography : Obtain single-crystal X-ray data for ambiguous cases, particularly when stereocenters or tautomeric forms are suspected .
Q. How are structure-activity relationships (SARs) evaluated for pyrrolo[1,2-a]pyrazine-based antimicrobial agents?
Methodological Answer:
- Bioactivity screening : Test derivatives against multidrug-resistant pathogens (e.g., Staphylococcus aureus) using MIC assays and time-kill studies .
- Functional group variation : Modify substituents at C3/C7 positions to assess impacts on membrane permeability and target binding .
- Metabolite profiling : Use LC-MS/MS to track intracellular accumulation and degradation pathways in bacterial models .
Q. What experimental designs mitigate stability issues in pyrrolo[1,2-a]pyrazine carboxylic acids?
Methodological Answer:
- pH optimization : Store compounds in neutral buffers to prevent decarboxylation or lactam formation .
- Protecting groups : Temporarily mask the carboxylic acid with tert-butyl esters during synthetic steps to avoid side reactions .
- Temperature control : Conduct reactions below 40°C to minimize thermal decomposition, especially in protic solvents .
Data Analysis and Optimization
Q. How are synthetic yields improved for large-scale pyrrolo[1,2-a]pyrazine production?
Methodological Answer:
- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track cyclization progress and optimize reaction times .
- Solvent screening : Replace DMF with acetonitrile or THF to enhance base solubility and reduce byproduct formation .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., propargylamine additions) to improve heat dissipation .
Q. What statistical approaches analyze bioactivity data for pyrrolo[1,2-a]pyrazine libraries?
Methodological Answer:
- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial potency .
- Dose-response modeling : Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) to quantify potency variations across derivatives .
- Machine learning : Train random forest models on published bioactivity datasets to predict novel active scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
